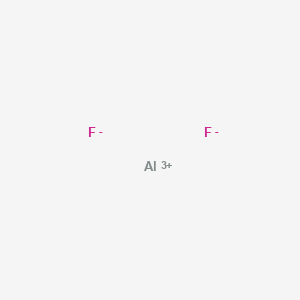
Aluminum difluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum difluoride is an inorganic compound with the chemical formula AlF₂. It is a colorless solid that is primarily used in various industrial applications. This compound is known for its role in the production of aluminum and its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Aluminum difluoride can be synthesized through several methods. One common method involves the reaction of aluminum chloride with hydrogen fluoride gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion:
AlCl3+2HF→AlF2+3HCl
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of aluminum production. The process involves the treatment of aluminum-containing ores with hydrofluoric acid, resulting in the formation of this compound along with other fluoride compounds.
化学反应分析
Types of Reactions: Aluminum difluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum trifluoride.
Reduction: It can be reduced to elemental aluminum under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine at high temperatures.
Reduction: Typically involves a reducing agent like hydrogen gas or carbon at elevated temperatures.
Substitution: Involves halide exchange reactions with compounds like sodium chloride or potassium fluoride.
Major Products Formed:
Oxidation: Aluminum trifluoride (AlF₃)
Reduction: Elemental aluminum (Al)
Substitution: Various aluminum halides depending on the halide used
科学研究应用
Aluminum difluoride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of aluminum and other metal alloys, as well as in the manufacturing of ceramics and glass.
作用机制
The mechanism of action of aluminum difluoride involves its ability to interact with various molecular targets. In biological systems, this compound can bind to and activate heterotrimeric G proteins, which play a crucial role in signal transduction pathways. This interaction is useful for studying G protein activation and understanding the biochemical mechanisms of GTP hydrolysis.
相似化合物的比较
- Aluminum trifluoride (AlF₃)
- Aluminum chloride (AlCl₃)
- Aluminum bromide (AlBr₃)
Comparison:
- Aluminum trifluoride: Unlike aluminum difluoride, aluminum trifluoride is more stable and commonly used in the aluminum industry to lower the melting point of electrolytes.
- Aluminum chloride: Aluminum chloride is more reactive and widely used as a catalyst in organic synthesis, whereas this compound is less reactive.
- Aluminum bromide: Aluminum bromide has similar properties to aluminum chloride but is less commonly used due to its higher cost and reactivity.
This compound stands out due to its unique combination of stability and reactivity, making it valuable in specific industrial and research applications.
属性
CAS 编号 |
21559-03-5 |
|---|---|
分子式 |
AlF2+ |
分子量 |
64.978345 g/mol |
IUPAC 名称 |
aluminum;difluoride |
InChI |
InChI=1S/Al.2FH/h;2*1H/q+3;;/p-2 |
InChI 键 |
YAJPUARGFYCJEN-UHFFFAOYSA-L |
规范 SMILES |
[F-].[F-].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


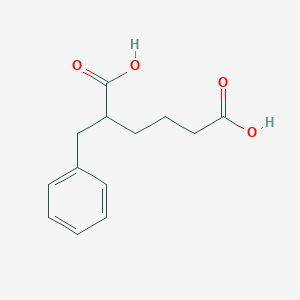
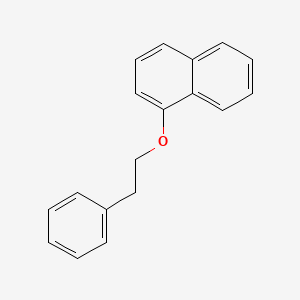


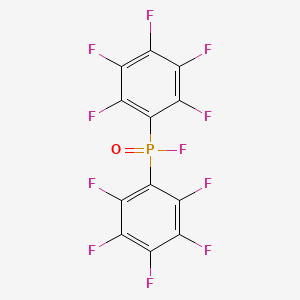

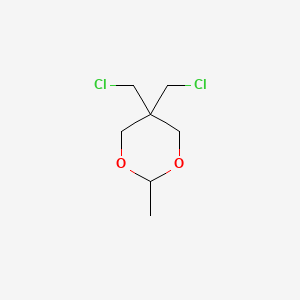
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
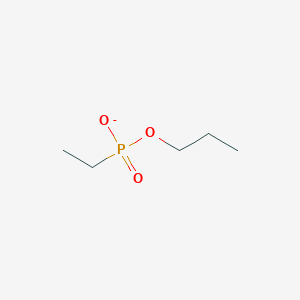

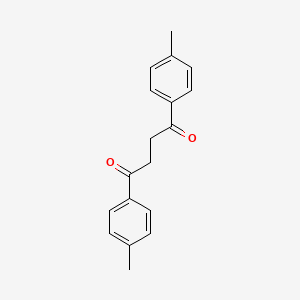

![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)
